3,5-Diiodo-4-methylpyridin-2-amine
Overview
Description
3,5-Diiodo-4-methylpyridin-2-amine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two iodine atoms at positions 3 and 5, a methyl group at position 4, and an amino group at position 2 on the pyridine ring. Pyridine derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methylpyridin-2-amine typically involves the iodination of 4-methylpyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are essential for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or amino derivatives.
Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
3,5-Diiodo-4-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the development of probes for studying biological pathways and molecular interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-methylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Lacks iodine atoms, making it less reactive in halogen bonding interactions.
3,5-Dibromo-4-methylpyridin-2-amine: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and properties.
Uniqueness
3,5-Diiodo-4-methylpyridin-2-amine is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in halogen bonding, making it a valuable compound in the design of pharmaceuticals and materials with specific properties .
Properties
IUPAC Name |
3,5-diiodo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUUCBPQJIGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742641 | |
Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-03-7 | |
Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.